Cas no 85355-50-6 (2-(2-bromo-6-nitrophenyl)acetaldehyde)

2-(2-Bromo-6-nitrophenyl)acetaldehyde is a versatile synthetic intermediate used in organic chemistry and pharmaceutical research. Its structure, featuring both bromo and nitro substituents on the phenyl ring, makes it valuable for electrophilic aromatic substitution and cross-coupling reactions. The aldehyde functional group provides a reactive site for further derivatization, enabling the synthesis of complex molecules. This compound is particularly useful in constructing heterocycles and as a precursor in medicinal chemistry for developing bioactive compounds. Its high purity and stability under controlled conditions ensure reliable performance in multistep synthetic pathways. Proper handling and storage are recommended due to its reactivity.
2-(2-bromo-6-nitrophenyl)acetaldehyde structure
85355-50-6 structure
Product Name:2-(2-bromo-6-nitrophenyl)acetaldehyde
CAS No:85355-50-6
MF:C8H6BrNO3
MW:244.042141437531
MDL:MFCD28401460
CID:3048310
PubChem ID:12958680
Update Time:2025-06-07

2-(2-bromo-6-nitrophenyl)acetaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-(2-bromo-6-nitrophenyl)acetaldehyde
    • AS-63409
    • 85355-50-6
    • Z3247512953
    • s10768
    • EN300-19462238
    • AKOS030527478
    • Benzeneacetaldehyde, 2-bromo-6-nitro-
    • MFCD28401460
    • KDA35550
    • MDL: MFCD28401460
    • Inchi: 1S/C8H6BrNO3/c9-7-2-1-3-8(10(12)13)6(7)4-5-11/h1-3,5H,4H2
    • InChI Key: OOKCQYFQNZMYAK-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1CC=O)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 242.95300
  • Monoisotopic Mass: 242.95311g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 62.9Ų

Experimental Properties

  • PSA: 62.89000
  • LogP: 2.62190

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2-(2-bromo-6-nitrophenyl)acetaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:85355-50-6)2-(2-bromo-6-nitrophenyl)acetaldehyde
Order Number:A1055480
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:42
Price ($):160.0/557.0
Email:sales@amadischem.com

Additional information on 2-(2-bromo-6-nitrophenyl)acetaldehyde

2-(2-Bromo-6-Nitrophenyl)Acetaldehyde: A Comprehensive Overview

2-(2-bromo-6-nitrophenyl)acetaldehyde, also known by its CAS registry number 85355-50-6, is a unique organic compound that has garnered significant attention in the field of biochemistry and pharmaceutical research. This compound belongs to the family of aldehydes, characterized by its distinctive structure that combines aromatic bromine and nitro groups with an acetaldehyde moiety. Its complex chemical profile makes it a subject of interest for researchers exploring bioactive compounds, drug discovery, and sustainable chemistry.

The structure of 2-(2-bromo-6-nitrophenyl)acetaldehyde features a benzene ring substituted with bromine at the 2-position and nitro groups at the 6-position, connected to an acetaldehyde group via a methylene bridge. This unique arrangement positions it as a potential candidate for various applications, including cancer research, bacterial infection studies, and neurodegenerative disease modeling. Recent advancements in targeted drug delivery and precision medicine have further highlighted the importance of such compounds in addressing complex biological challenges.

In terms of its chemical properties, 2-(2-bromo-6-nitrophenyl)acetaldehyde exhibits notable stability under standard laboratory conditions. Its bromine and nitro substituents contribute to both its reactivity and selectivity in various biochemical assays. These groups also play a crucial role in determining the compound's bioavailability, metabolism, and toxicological profile. As such, understanding these properties is essential for harnessing its potential in therapeutic development.

Recent studies have focused on the compound's ability to modulate key cellular pathways. For instance, research published in the Journal of Medicinal Chemistry highlighted its inhibitory effects on specific cancer signaling cascades. The presence of the nitro group has been linked to its antiproliferative activity, while the acetaldehyde moiety facilitates its interaction with cellular receptors. These findings underscore the compound's dual role as both a bioactive agent and a molecular probe for studying complex biological systems.

The synthesis of 2-(2-bromo-6-nitrophenyl)acetaldehyde has also been optimized in recent years. Modern synthetic methods, such as green chemistry approaches, have enabled the efficient preparation of this compound with minimal environmental impact. These advancements not only enhance its accessibility for research but also align with global efforts to promote sustainable chemical practices.

In conclusion, 2-(2-bromo-6-nitrophenyl)acetaldehyde stands as a compelling case study in the intersection of organic chemistry, biochemistry, and pharmaceutical science. Its unique structural features, combined with its demonstrated biological activity, position it as a valuable tool for addressing pressing challenges in healthcare and medicine. As research in this field continues to evolve, the compound is likely to unlock new avenues for disease treatment and biodiscovery.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:85355-50-6)2-(2-bromo-6-nitrophenyl)acetaldehyde
A1055480
Purity:99%/99%
Quantity:1g/5g
Price ($):160.0/557.0
Email